Tnik-IN-7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Traf2 and Nck interacting kinase inhibitor 7 (Tnik-IN-7) is a potent and selective inhibitor of Traf2 and Nck interacting kinase (TNIK) with an IC50 value of 11 nM . This compound has shown significant antitumor activity, particularly in the study of signaling and proliferation in colorectal cancer cells . TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is involved in various cellular processes such as cell motility, proliferation, and differentiation .

Métodos De Preparación

The synthesis of Tnik-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents, followed by purification processes such as crystallization or chromatography . Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product .

Análisis De Reacciones Químicas

Tnik-IN-7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Tnik-IN-7 has a wide range of scientific research applications, including:

Chemistry: It is used to study the Wnt signaling pathway and its role in cellular processes.

Biology: It helps in understanding the mechanisms of cell motility, proliferation, and differentiation.

Medicine: It has shown potential as an antitumor agent, particularly in colorectal cancer.

Mecanismo De Acción

Tnik-IN-7 exerts its effects by binding to the active site of the TNIK enzyme, preventing it from phosphorylating its target substrates . This inhibition disrupts downstream signaling pathways that are dependent on TNIK activity, leading to the suppression of cancer cell growth and survival . TNIK is involved in the Wnt signaling pathway, where it interacts with T-cell factor 4 (TCF4) and β-catenin to regulate gene transcription .

Comparación Con Compuestos Similares

Tnik-IN-7 is unique in its high potency and selectivity for TNIK. Similar compounds include:

Mebendazole: An anthelmintic drug that has been found to inhibit TNIK kinase activity.

Thiazole-4-carboxamide derivatives: A series of compounds that inhibit TNIK at sub-micromolar concentrations.

Dasatinib: A kinase inhibitor that binds to the ATP-binding pocket of TNIK.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Actividad Biológica

Tnik-IN-7, a small-molecule inhibitor targeting the TRAF2- and NCK-interacting kinase (TNIK), has been identified as a promising therapeutic agent, particularly in the context of fibrosis and certain cancers. This article delves into the biological activity of this compound, discussing its mechanisms, effects across various models, and relevant case studies.

Overview of TNIK and Its Role

TNIK is a serine/threonine kinase that plays a pivotal role in several cellular processes, including cell proliferation, differentiation, and survival. It is particularly implicated in the Wnt signaling pathway, which is crucial for developmental processes and tumorigenesis. Elevated TNIK expression has been observed in various fibrotic tissues and cancers, making it a target for therapeutic intervention.

This compound inhibits TNIK activity, leading to:

- Reduction of Fibrosis : By blocking TNIK, this compound reduces the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation involved in fibrosis. In vitro studies demonstrated an IC50 value of 27.14 nM for this compound against TGF-β-induced α-SMA expression in lung fibroblast cell lines .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, contributing to its potential efficacy in treating fibrotic diseases .

- Impact on Cancer Cells : In cancer models, this compound has shown efficacy in reducing the viability of cells with high TNIK expression, such as lung squamous cell carcinoma (LSCC) and osteosarcoma (OS) cells .

Efficacy in Fibrosis Models

A comprehensive study published in Nature Biotechnology highlighted this compound's effectiveness across multiple organ systems affected by fibrosis. The compound was tested in murine models for lung and kidney fibrosis, demonstrating significant reductions in fibrotic markers and improved organ function .

Table 1: Summary of Preclinical Findings

| Study Model | Organ Type | Effect on Fibrosis Markers | IC50 Value (nM) | Reference |

|---|---|---|---|---|

| Lung Fibroblasts | Lung | Decreased α-SMA | 27.14 | |

| Osteosarcoma Cells | Bone | Reduced cell viability | - | |

| LSCC Cells | Lung | 60–80% reduction in growth | - |

Clinical Trials

This compound has progressed to clinical evaluation, with Phase I trials assessing its safety and tolerability. A randomized, double-blind study involving 78 healthy participants demonstrated favorable pharmacokinetics and minimal adverse effects . The trial results support further exploration into its therapeutic potential for conditions like idiopathic pulmonary fibrosis (IPF).

Case Study 1: Pulmonary Fibrosis

In a preclinical study involving IPF models, this compound significantly reduced fibrotic changes when administered either orally or via inhalation. The study underscored the compound's versatility in administration routes and its consistent anti-fibrotic effects across different tissues .

Case Study 2: Osteosarcoma Treatment

Research indicated that this compound not only inhibited OS cell proliferation but also induced differentiation into adipocyte-like cells through PPARγ activation. This finding suggests a novel approach to treating OS by altering cell fate rather than merely inhibiting growth .

Propiedades

Fórmula molecular |

C23H22N4O2 |

|---|---|

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

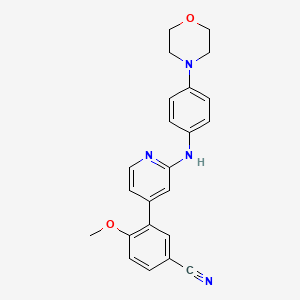

4-methoxy-3-[2-(4-morpholin-4-ylanilino)pyridin-4-yl]benzonitrile |

InChI |

InChI=1S/C23H22N4O2/c1-28-22-7-2-17(16-24)14-21(22)18-8-9-25-23(15-18)26-19-3-5-20(6-4-19)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,25,26) |

Clave InChI |

FOWKPAQNTXMWQQ-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.